5-Methyl-4-octanol
Overview
Description
5-Methyl-4-octanol is a chemical compound with the molecular formula C9H20O . It has a molecular weight of 144.2545 .
Molecular Structure Analysis
The molecular structure of 5-Methyl-4-octanol consists of a chain of nine carbon atoms, with a methyl group attached to the fourth carbon and a hydroxyl group attached to the fifth carbon .Scientific Research Applications
1. Role in Aggregation Pheromones
5-Methyl-4-octanol has been identified as a significant component of aggregation pheromones in various insect species. For instance, it is the primary aggregation pheromone for the palmetto weevil, Rhynchophorus cruentatus (F.). This pheromone, known as cruentol, enhances the attraction of weevils to specific host volatiles, indicating a synergistic effect between cruentol and host volatiles (Weissling et al., 1994). Additionally, enantioselective synthesis of (R)- and (S)-2-methyl-4-octanol, which is structurally similar to 5-Methyl-4-octanol, has been described for its role as an aggregation pheromone in sugarcane weevils (Baraldi et al., 2002).
2. Glass Transition Temperatures in Nonrigid Molecules
5-Methyl-4-octanol and similar compounds have been studied for their behavior near glass transition temperatures. Johari and Goldstein (1971) investigated the dielectric permittivity and dielectric loss factor of substances including 5-Methyl-4-octanol, highlighting their behavior in the context of glass transition temperatures (Johari & Goldstein, 1971).
3. Environmental Partitioning and Distribution
Research on 5-Methyl-4-octanol has included studies on the partitioning and distribution of similar compounds between various phases, like octanol and water. This type of research is significant in understanding the environmental fate and transport of these compounds. For example, the octanol-water distribution of similar organic acids was studied to understand their environmental behavior (Jafvert et al., 1990).
4. Impact of Pressure on Molecular Processes
The impact of high pressures on molecular processes in substances like 4-methyl-3-heptanol, closely related to 5-Methyl-4-octanol, has been examined. Such studies provide insights into the formation of hydrogen-bonded supramolecular structures under varying pressure conditions (Pawlus et al., 2013).
Safety And Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water, do not induce vomiting, and seek medical attention immediately .
properties
IUPAC Name |
5-methyloctan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-8(3)9(10)7-5-2/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTHHPQUTLMNIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975146 | |
Record name | 5-Methyloctan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-octanol | |
CAS RN |
59734-23-5 | |
Record name | 5-Methyl-4-octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059734235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyloctan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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